molecular formula C11H11NO3S2 B2696544 N-(4-methoxyphenyl)thiophene-2-sulfonamide CAS No. 39810-50-9

N-(4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B2696544
CAS No.: 39810-50-9
M. Wt: 269.33
InChI Key: KZIMIWWLYIDNIJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)thiophene-2-sulfonamide is a biochemical compound with the molecular formula C11H11NO3S2 and a molecular weight of 269.34 g/mol . This compound is used primarily in proteomics research and has various applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

Mode of Action

N-(4-methoxyphenyl)thiophene-2-sulfonamide interacts with its targets, the hCA-I and hCA-II isoenzymes, by inhibiting their activity . The compound exhibits potent inhibition effects on both isoenzymes at very small concentrations .

Biochemical Pathways

The inhibition of hCA-I and hCA-II by this compound affects the carbonic anhydrase pathway . This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of hCA-I and hCA-II isoenzymes . This inhibition disrupts the carbonic anhydrase pathway, potentially affecting pH and fluid balance in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 4-methoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

    Thiophene-2-sulfonamide: Similar structure but lacks the methoxyphenyl group.

    4-methoxyphenylsulfonamide: Similar structure but lacks the thiophene ring.

Uniqueness: N-(4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both the methoxyphenyl and thiophene-2-sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various fields of research and industry .

Properties

IUPAC Name

N-(4-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIMIWWLYIDNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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